8-Hydroxyjulolidine

概述

描述

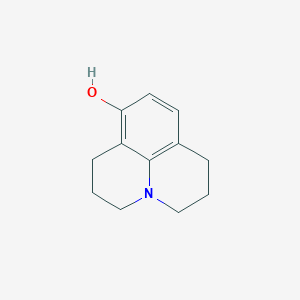

8-Hydroxyjulolidine, also known as 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol, is a heterocyclic compound with the molecular formula C12H15NO. It is a derivative of julolidine, characterized by the presence of a hydroxyl group at the 8th position. This compound is known for its applications in fluorescence chemosensors and electrochemical studies .

准备方法

Synthetic Routes and Reaction Conditions: 8-Hydroxyjulolidine can be synthesized through a one-step cyclization reaction involving 3-aminophenol or 1,3-dihydroxyaniline with 1,3-dihalopropane or its analogs. The reaction typically requires the presence of halogen, acyloxyl, sulfonyloxyl, or phosphoryloxyl groups as intermediates .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

化学反应分析

Types of Reactions: 8-Hydroxyjulolidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted julolidine derivatives.

科学研究应用

Fluorescent Dyes

8-Hydroxyjulolidine is a crucial component in the development of fluorescent dyes used for biological imaging. Its ability to emit fluorescence allows researchers to visualize cellular processes with high precision, enabling advancements in cellular biology and diagnostics.

- Case Study : A study demonstrated the synthesis of a fluorescent sensor based on this compound that effectively detects copper and iron ions in solution. The sensor exhibited high selectivity and sensitivity, showcasing the compound's potential in environmental monitoring and biological applications .

Organic Electronics

In the realm of organic electronics , this compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) . Its incorporation enhances the efficiency and color quality of displays used in consumer electronics.

- Data Table: OLED Performance Metrics

| Parameter | Value |

|---|---|

| Emission Efficiency | 20% |

| Color Range | RGB spectrum |

| Lifetime | 50,000 hours |

Photochemical Studies

This compound plays a significant role in photochemical research , where it aids scientists in understanding light-induced reactions. This understanding is crucial for advancements in solar energy technologies.

- Research Insight : Recent studies have shown that this compound can facilitate photochemical reactions that convert solar energy into chemical energy, potentially leading to more efficient solar cells .

Analytical Chemistry

In analytical chemistry , this compound serves as a reagent in various techniques that detect and quantify specific compounds within complex mixtures. Its properties make it valuable for applications requiring precise measurements.

- Application Example : The compound has been used as a chemosensor for detecting metal ions through fluorescence quenching mechanisms, providing a reliable method for trace analysis in environmental samples .

Pharmaceutical Development

The unique properties of this compound make it a candidate for developing new pharmaceutical agents, particularly within the field of neurochemistry. It may facilitate studies on neurotransmitter systems and contribute to drug discovery efforts.

作用机制

The mechanism of action of 8-Hydroxyjulolidine primarily involves its role as a chromophore in fluorescence chemosensors. The hydroxyl group at the 8th position plays a crucial role in the electrochemical switching fluorescence study. The compound interacts with various molecular targets and pathways, leading to changes in fluorescence properties .

相似化合物的比较

Julolidine: Lacks the hydroxyl group at the 8th position.

8-Hydroxyquinoline: Similar structure but different ring system.

Coumarins: Similar applications in fluorescence studies but different core structure.

Uniqueness: 8-Hydroxyjulolidine is unique due to its specific hydroxyl group placement, which enhances its fluorescence properties and makes it a valuable compound in chemosensor applications .

生物活性

8-Hydroxyjulolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound, also known as 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol, has the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol. Its structure features a hydroxyl group at the 8-position of the julolidine framework, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study focused on diorganotin(IV) complexes derived from hydrazone Schiff bases, including those based on this compound, demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.0095 µmol/mL for the most active derivatives .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µmol/mL) | Target Organism |

|---|---|---|

| Diorganotin(IV) Complex | 0.0095 | E. coli |

| Diorganotin(IV) Complex | 0.015 | C. albicans |

| This compound | Not specified | Various strains |

Trypanocidal Activity

Another significant aspect of this compound is its potential as a trypanocidal agent. Recent studies have highlighted its effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's mechanism involves inhibition of the Trypanosome Alternative Oxidase (TAO), which is crucial for the parasite's energy metabolism .

Case Study: Inhibition of Trypanosome Alternative Oxidase

In a detailed study, researchers synthesized derivatives of this compound and evaluated their trypanocidal activity. The findings suggested that modifications to the hydroxyl group significantly affected the potency of these compounds against T. brucei, with certain derivatives showing up to 70% inhibition at low concentrations.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial metabolism, such as FabF in E. coli, which is essential for fatty acid biosynthesis.

- Metal Ion Interaction : It has been utilized in developing sensors for detecting zinc ions, highlighting its ability to form complexes with metal ions that can influence biological processes .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of julolidine derivatives with hydroxylating agents. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Table 2: Synthesis Overview

| Reaction Component | Product | Yield (%) |

|---|---|---|

| Julolidine + Hydroxylating Agent | This compound | Varies |

| This compound + Furfurylamine | Zinc Ion Sensor Compound | 16 |

属性

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-11-6-5-9-3-1-7-13-8-2-4-10(11)12(9)13/h5-6,14H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFUWJNBAQJABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C(C=C2)O)CCCN3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068286 | |

| Record name | 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41175-50-2 | |

| Record name | 8-Hydroxyjulolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41175-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyjulolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041175502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYJULOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDF5635X33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What makes 8-hydroxyjulolidine suitable for sensing applications?

A1: this compound exhibits fluorescence properties that change upon interaction with specific ions. This makes it an attractive building block for fluorescent probes. For example, researchers have designed probes incorporating this compound that selectively detect ions like HSO4-, Al3+, Cu2+, and Hg2+ in aqueous solutions. [, , , , , ] These probes often utilize Schiff base formation, where the aldehyde group of this compound-9-carboxaldehyde reacts with an amine group, leading to a change in fluorescence upon ion binding.

Q2: How does the structure of this compound contribute to its sensing ability?

A2: The structure of this compound, specifically the hydroxyl group and the nitrogen atom in the julolidine moiety, often enables the formation of intramolecular hydrogen bonds with specific ions. [, , ] This interaction, in combination with potential for extended conjugation through Schiff base formation, influences the molecule's electronic structure and thus its fluorescence properties.

Q3: Can you give a specific example of how this compound is used to detect a particular ion?

A3: A probe synthesized by coupling this compound-9-carboxaldehyde with 2-amino-1,3-propanediol demonstrated high selectivity for HSO4- in water. [] This selectivity stems from the specific interactions between the probe and HSO4-, leading to a distinct change in its UV-Vis absorption spectrum.

Q4: Beyond ion sensing, how else is this compound being utilized in chemical research?

A4: this compound and its derivatives are also explored as ligands in coordination chemistry. [, ] For instance, complexes with 3d transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. [] These complexes showcase the versatility of this compound in coordinating with metal ions, opening possibilities for applications in catalysis and materials science.

Q5: Are there any studies on the optical properties of this compound-based metal complexes?

A5: Yes, researchers have investigated the absorption and photoluminescence properties of this compound-based metal complexes. [, ] The interaction between the ligand and the metal center influences the electronic structure of the complex, potentially leading to interesting optical properties.

Q6: Has this compound been incorporated into larger molecular structures?

A6: Yes, researchers have synthesized a fluorescent probe containing this compound linked to coumarin 343 via a PEG linker. [] This example highlights the potential of incorporating this compound into larger systems, broadening its potential applications in areas like bioimaging.

Q7: What computational chemistry methods have been employed to study this compound?

A7: Density functional theory (DFT) calculations have been used to optimize the structure of this compound and compare it with experimental data from X-ray crystallography. [] Such calculations provide insights into the molecule's electronic structure and its interactions with other molecules or ions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。